Dimethoxypyrimidinyl Sulfonylureas Demonstrate 100% Pre-Emergence Brassica napus Inhibition Comparable to Commercial Standards
A series of novel sulfonylurea derivatives containing the dimethoxymethyl pyrimidine moiety—the identical core structure present in Dimethoxy Chlorimuron—were synthesized and evaluated for herbicidal activity. Compounds 6a and 6g within this series exhibited 100% pre-emergence inhibition activity against Brassica napus (oilseed rape) at a dosage of 75 g/ha, which was equivalent to the activity of the commercial sulfonylurea herbicides monosulfuron and chlorsulfuron (both also achieving 100% inhibition at the same dosage) [1]. This demonstrates that the dimethoxypyrimidinyl structural motif confers herbicidal potency comparable to established commercial sulfonylurea standards when evaluated under identical pre-emergence assay conditions.
| Evidence Dimension | Pre-emergence herbicidal inhibition against Brassica napus |
|---|---|
| Target Compound Data | Compounds 6a and 6g (dimethoxypyrimidinyl sulfonylurea derivatives): 100% inhibition at 75 g/ha |
| Comparator Or Baseline | Monosulfuron and Chlorsulfuron (commercial sulfonylurea herbicides): 100% inhibition at 75 g/ha |
| Quantified Difference | No difference (100% inhibition for both target and comparators) |
| Conditions | Pre-emergence bioassay; Brassica napus as test species; dosage 75 g/ha |
Why This Matters
This establishes that compounds bearing the dimethoxypyrimidinyl moiety achieve commercial-grade herbicidal efficacy at identical application rates, validating the structural class as a viable reference standard for ALS inhibition studies.
- [1] Chen, W.; Wei, W.; Liu, M.; Hua, X.; Li, Y.; Li, Y.; Zhang, X.; Li, Z. Synthesis and Biological Activity of Novel Sulfonylurea Derivatives Containing Dimethoxymethyl Pyrimidine Moiety. Chemical Journal of Chinese Universities, 2014, 35(1), 69-74. View Source
